molecular formula C11H13FO5S B15289481 Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate

Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate

Cat. No.: B15289481
M. Wt: 276.28 g/mol
InChI Key: KCKSHSGPFNASCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-hydroxy-2-methylpropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with androgen receptors, blocking their activity and thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets .

Properties

Molecular Formula

C11H13FO5S

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C11H13FO5S/c1-11(14,10(13)17-2)7-18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3

InChI Key

KCKSHSGPFNASCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.